molecular formula C25H31N11O3 B15032320 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(3,4-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(3,4-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B15032320
M. Wt: 533.6 g/mol
InChI Key: CGDMRPXRDIYLNK-KKMKTNMSSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(3,4-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, pyrazole, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and ring systems. Typical synthetic routes may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the pyrazole ring via condensation reactions.
  • Assembly of the triazole ring through azide-alkyne cycloaddition (click chemistry).
  • Final coupling steps to introduce the piperidine and other substituents.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of high-throughput screening to identify optimal catalysts and solvents.
  • Implementation of continuous flow chemistry to enhance reaction efficiency.
  • Application of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the amino group or other electron-rich sites.

    Reduction: Reduction of the azole rings or other unsaturated systems.

    Substitution: Nucleophilic or electrophilic substitution at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Application of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific sites of reactivity and the conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable scaffold for designing new molecules with desired properties, such as catalysts or ligands.

Biology

In biological research, the compound could serve as a probe to study enzyme interactions or as a potential drug candidate due to its multiple pharmacophores.

Medicine

Industry

In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and blocking their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases and affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Known for their applications in medicinal chemistry and materials science.

    Oxadiazole Compounds: Used in the development of pharmaceuticals and agrochemicals.

    Pyrazole Derivatives: Commonly found in anti-inflammatory and anticancer agents.

Uniqueness

The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(3,4-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C25H31N11O3

Molecular Weight

533.6 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(3,4-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C25H31N11O3/c1-16-13-35(30-17(16)2)14-19-11-18(7-8-21(19)38-3)12-27-29-25(37)22-20(15-34-9-5-4-6-10-34)36(33-28-22)24-23(26)31-39-32-24/h7-8,11-13H,4-6,9-10,14-15H2,1-3H3,(H2,26,31)(H,29,37)/b27-12+

InChI Key

CGDMRPXRDIYLNK-KKMKTNMSSA-N

Isomeric SMILES

CC1=CN(N=C1C)CC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=NON=C4N)CN5CCCCC5)OC

Canonical SMILES

CC1=CN(N=C1C)CC2=C(C=CC(=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)CN5CCCCC5)OC

Origin of Product

United States

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